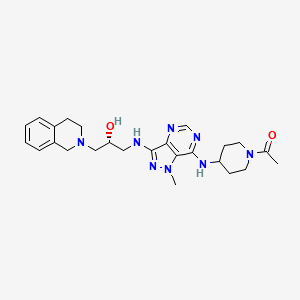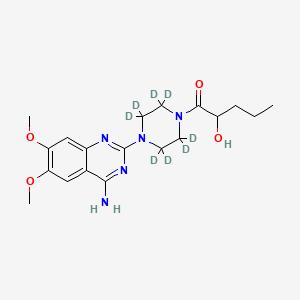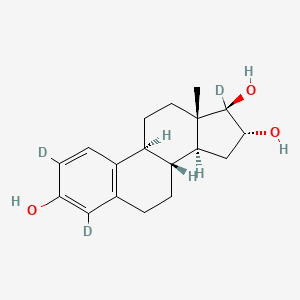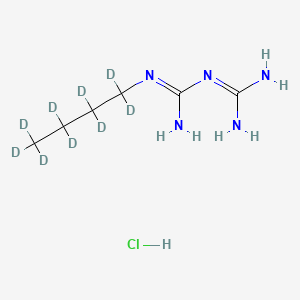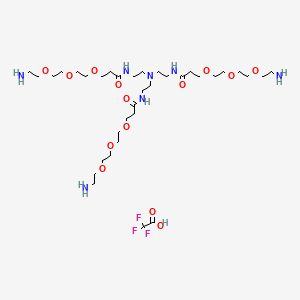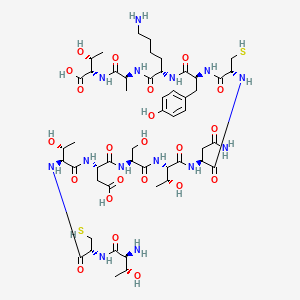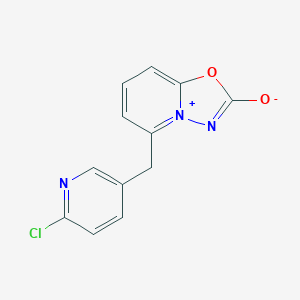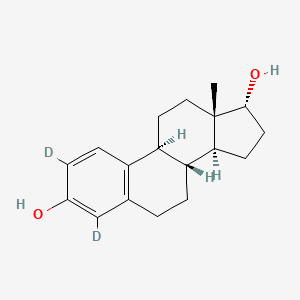
Tyrosol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosol-d4 is a deuterated form of tyrosol, an organic compound classified as a phenylethanoid. Tyrosol is naturally found in various sources, including olive oil, and is known for its antioxidant properties. The deuterated form, this compound, is used in scientific research to study metabolic pathways and the pharmacokinetics of tyrosol due to its stability and traceability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosol-d4 typically involves the deuteration of tyrosol. One common method includes the hydrogenation of 4-hydroxyphenylacetaldehyde using deuterium gas in the presence of a palladium catalyst. This process replaces the hydrogen atoms in the hydroxyl and ethyl groups with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure complete deuteration. The reaction conditions are carefully controlled to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tyrosol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction of this compound can yield 4-hydroxyphenylethanol-d4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Hydroxythis compound
Reduction: 4-Hydroxyphenylethanol-d4
Substitution: Various substituted phenylethanoids depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Tyrosol-d4 is widely used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the biological effects and metabolism of tyrosol in living organisms.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of functional foods and nutraceuticals due to its health benefits.
Wirkmechanismus
The mechanism of action of Tyrosol-d4 is similar to that of tyrosol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. This compound also modulates various signaling pathways, including the activation of the protein kinase B (Akt) pathway, which plays a role in cell survival and metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydroxytyrosol: Another phenylethanoid with potent antioxidant properties.
Resveratrol: A polyphenol found in grapes and red wine, known for its antioxidant and anti-inflammatory effects.
Salidroside: A phenylethanoid glycoside with adaptogenic and antioxidant properties.
Uniqueness
Tyrosol-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for researchers studying the metabolism and pharmacokinetics of tyrosol and related compounds.
Eigenschaften
Molekularformel |
C8H10O2 |
|---|---|
Molekulargewicht |
142.19 g/mol |
IUPAC-Name |
4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2/i5D2,6D2 |
InChI-Schlüssel |
YCCILVSKPBXVIP-NZLXMSDQSA-N |
Isomerische SMILES |
[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])O |
Kanonische SMILES |
C1=CC(=CC=C1CCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


